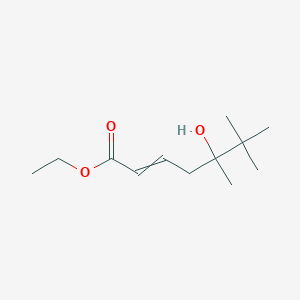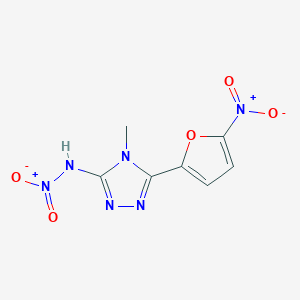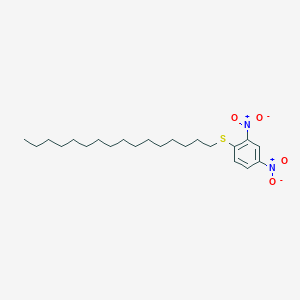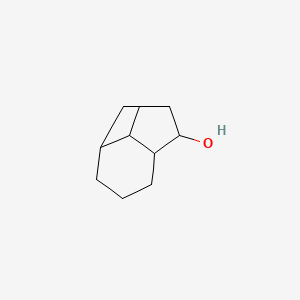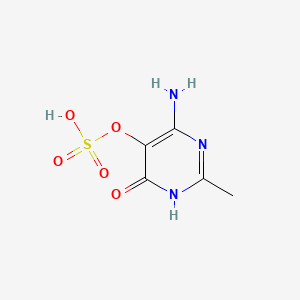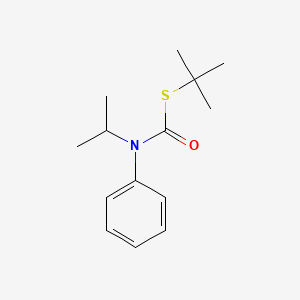
S-tert-Butyl phenyl(propan-2-yl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-tert-Butyl phenyl(propan-2-yl)carbamothioate: is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl phenyl(propan-2-yl)carbamothioate typically involves the reaction of tert-butyl isocyanate with phenyl(propan-2-yl)thiol. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate group. The reaction is typically conducted at room temperature and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: S-tert-Butyl phenyl(propan-2-yl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted carbamothioates, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-tert-Butyl phenyl(propan-2-yl)carbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, the compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the role of sulfur-containing groups in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to modify proteins and enzymes makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes.
Mécanisme D'action
The mechanism of action of S-tert-Butyl phenyl(propan-2-yl)carbamothioate involves the interaction of the carbamothioate group with target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
S-tert-Butyl phenylcarbamothioate: Similar structure but lacks the propan-2-yl group.
S-tert-Butyl phenyl(propan-2-yl)carbamate: Similar structure but contains an oxygen atom instead of sulfur.
S-tert-Butyl phenyl(propan-2-yl)thiourea: Similar structure but contains a thiourea group instead of a carbamothioate group.
Uniqueness: S-tert-Butyl phenyl(propan-2-yl)carbamothioate is unique due to the presence of both the carbamothioate group and the propan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications. The compound’s ability to undergo diverse chemical reactions and its potential for protein and enzyme modification further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
51861-46-2 |
|---|---|
Formule moléculaire |
C14H21NOS |
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
S-tert-butyl N-phenyl-N-propan-2-ylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-11(2)15(12-9-7-6-8-10-12)13(16)17-14(3,4)5/h6-11H,1-5H3 |
Clé InChI |
DOHIONFMWYRKJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)C(=O)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


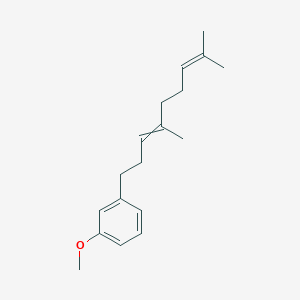
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
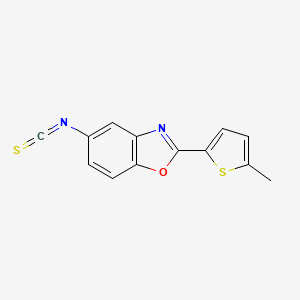

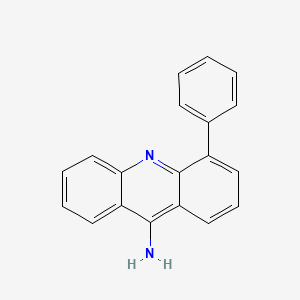
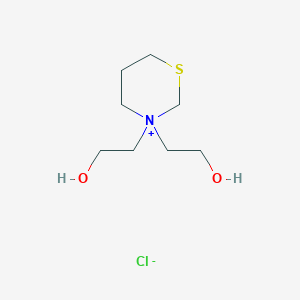
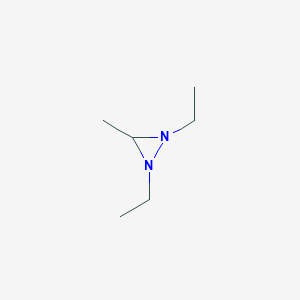
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
